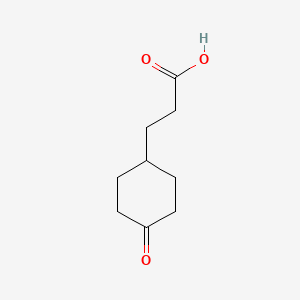

3-(4-Oxocyclohexyl)propionic Acid

Overview

Scientific Research Applications

Chemical Synthesis and Derivatives

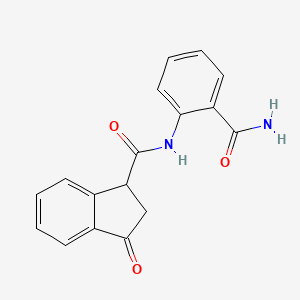

3-(4-Oxocyclohexyl)propionic acid and related compounds have been studied for their utility in chemical synthesis. A study demonstrated the production of optically active N-3-(2-oxocycloalkyl) propionyl-2-thioxothiazolidine-4-carboxylic ethyl esters through a reaction involving 3-(2-oxocyclohexyl)propionic acid. This reaction highlights the potential use of these compounds in synthesizing photoactive substances, such as N-3-(2-oxocyclohexyl)propionyl-α-phenylethylamine (Ye Li, Yanqing Tian, H. Huang, 1996).

Microbial Fermentation

Propionic acid derivatives, including those related to this compound, are of interest in microbial fermentation. Propionic acid is commercially valuable and produced through microbial fermentation for use in the food industry, and potentially in cosmetic, plastics, and pharmaceutical industries. The study of metabolic pathways for propionate production is crucial for optimizing this process (R. A. Gonzalez-Garcia et al., 2017).

Photochemistry

The photochemistry of 3-(2-oxocyclohexyl)-propionic acid derivatives has been explored, particularly the effects of fluorine substitution on various photoreaction products. This research is significant for understanding the photochemical behavior of these compounds (K. Reinholdt, P. Margaretha, 1987).

Propionic Acid Recovery and Extraction

Studies have investigated the recovery of propionic acid from various sources, highlighting the importance of propionic acid and its derivatives in industrial processes. The research has focused on improving extraction techniques to enhance recovery efficiency (A. Keshav et al., 2009).

Bio-Nanocomposites

The use of 3-(4-Hydroxyphenyl)propionic acid, a derivative, as an organic modifier in layered double hydroxides for producing PBS bionanocomposites, demonstrates the application of these compounds in creating biodegradable materials. The study highlights the potential for using these materials in various applications due to their thermal stability and mechanical reinforcement (Grazia Totaro et al., 2017).

Metabolic and Evolutionary Engineering

Propionic acid's role as a building block in various industries has led to research focusing on enhancing its production. Metabolic and evolutionary engineering methods have been employed to improve the production of propionic acid by increasing the tolerance of producing microbes to stress. This approach is crucial for developing more efficient microbial cell factories (Tingting Liu et al., 2019).

Safety and Hazards

The safety data sheet for 3-(4-Oxocyclohexyl)propionic Acid indicates that it is a hazardous substance. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection. It should be used only outdoors or in a well-ventilated area, and kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name |

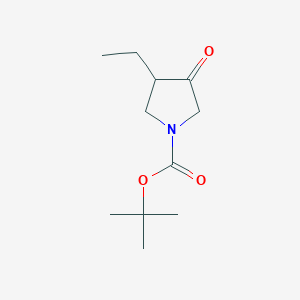

3-(4-oxocyclohexyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h7H,1-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUBCBWCNZAGJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2701392.png)

![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2701393.png)

![3-Benzyl-2-[(3-nitrophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2701397.png)

![2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B2701401.png)

![3-((2,5-dimethylbenzyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2701402.png)

![N-[4-(4-methoxyanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2701411.png)